chemical structure and physical properties of (3,3-dimethyl-1,4-dioxan-2-yl)methanol
chemical structure and physical properties of (3,3-dimethyl-1,4-dioxan-2-yl)methanol
Title: Structural and Physicochemical Profiling of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol: A Novel Scaffold for Drug Discovery
Executive Summary
Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward sp³-rich, conformationally complex scaffolds. This "escape from flatland" improves clinical success rates by enhancing target specificity, solubility, and metabolic stability. Among these scaffolds, substituted 1,4-dioxanes have emerged as highly valuable building blocks, often serving as morpholine or piperazine bioisosteres[1]. This technical guide provides an in-depth analysis of (3,3-dimethyl-1,4-dioxan-2-yl)methanol (CAS: 2169238-36-0), a bifunctional, sterically tuned heterocycle designed for advanced drug development workflows[2].
Chemical Structure & Conformational Dynamics
The structural integrity of (3,3-dimethyl-1,4-dioxan-2-yl)methanol relies on the predictable thermodynamics of its 1,4-dioxane core. The molecule features a hydroxymethyl group at the C2 position and a gem-dimethyl group at the C3 position[2].
In solution, the 1,4-dioxane ring adopts a classic chair conformation. The presence of the gem-dimethyl group at C3 forces one methyl group into an axial position and the other into an equatorial position. To minimize severe 1,3-diaxial interactions with the axial methyl group and the ring oxygens, the bulky hydroxymethyl group at C2 is thermodynamically locked into the equatorial position. This conformational rigidity is highly advantageous for Structure-Based Drug Design (SBDD), as it provides a predictable 3D vector for linker attachment or pharmacophore positioning.
Conformational equilibrium and steric logic of (3,3-dimethyl-1,4-dioxan-2-yl)methanol.
Physicochemical Properties
The physicochemical profile of (3,3-dimethyl-1,4-dioxan-2-yl)methanol makes it an ideal hydrophilic linker or appendage. The dual ether oxygens and the primary alcohol provide a balanced Topological Polar Surface Area (TPSA), ensuring good aqueous solubility while maintaining membrane permeability[2].
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | (3,3-dimethyl-1,4-dioxan-2-yl)methanol | Standardized nomenclature for structural identification. |
| CAS Number | 2169238-36-0 | Registry identifier for commercial sourcing. |
| Molecular Formula | C₇H₁₄O₃ | Defines the sp³-rich aliphatic nature of the scaffold[3]. |
| Molecular Weight | 146.18 g/mol | Low molecular weight allows for high ligand efficiency[2]. |
| H-Bond Donors | 1 | Provided by the primary hydroxyl group. |
| H-Bond Acceptors | 3 | Provided by the two ether oxygens and one hydroxyl oxygen. |
| Calculated TPSA | ~38.7 Ų | Optimal for passive membrane permeability and oral bioavailability. |
Synthesis & Experimental Workflows
The synthesis of highly substituted 1,4-dioxanes requires precise regiochemical control. The most robust, scalable, and self-validating methodology involves the base-catalyzed ring opening of an epoxide precursor followed by acid-catalyzed dehydrative cyclization[4].
Synthetic workflow for (3,3-dimethyl-1,4-dioxan-2-yl)methanol via epoxide ring opening.
Step-by-Step Methodology
Phase 1: Regioselective Epoxide Ring Opening
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Reagent Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
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Nucleophile Generation: Slowly add anhydrous ethylene glycol (3.0 eq) to the suspension.
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Causality: The excess ethylene glycol ensures mono-deprotonation, forming the ethylene glycol monosodium salt while preventing unwanted cross-linking or polymerization.
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Epoxide Addition: Introduce (3,3-dimethyloxiran-2-yl)methanol (1.0 eq) dropwise. Heat the reaction to 60 °C for 4 hours.
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Causality: The alkoxide nucleophile regioselectively attacks the less sterically hindered C2 carbon of the epoxide (bearing the hydroxymethyl) via an Sₙ2 mechanism, leaving the bulky gem-dimethyl-substituted C3 intact[4].
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Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the epoxide spot disappears. Quench with saturated NH₄Cl and extract with EtOAc.
Phase 2: Acid-Catalyzed Cyclization 5. Dehydration Setup: Dissolve the crude intermediate diol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). 6. Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110 °C.
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Causality: The acid protonates the tertiary hydroxyl group (formed at the original C3 of the epoxide), generating a stable tertiary carbocation. The primary hydroxyl group of the ethylene glycol moiety then attacks this carbocation to close the 6-membered ring. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium toward the cyclized 1,4-dioxane[4].
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Self-Validating NMR Check: The success of the cyclization is confirmed by ¹H NMR. The disappearance of the broad tertiary alcohol peak and the emergence of the characteristic highly symmetric multiplet of the 1,4-dioxane core protons (~3.5–3.8 ppm) definitively validate the ring closure.
Applications in Drug Development
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Metabolic Shielding: The gem-dimethyl group at C3 acts as a powerful steric shield. In vivo, aliphatic ether linkages are susceptible to cytochrome P450-mediated α-hydroxylation, which leads to ring cleavage and rapid clearance. The bulky methyl groups block enzymatic access to the adjacent C2 position, significantly enhancing the metabolic half-life of the scaffold[1].
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Morpholine Bioisosterism: When the primary alcohol is converted to an amine (via tosylation and subsequent amination), the scaffold serves as an advanced morpholine surrogate. The two oxygen atoms exert a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent amine. This is a critical tactic in medicinal chemistry to reduce basicity, thereby minimizing hERG channel toxicity and improving oral bioavailability[1].
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Conformationally Restricted Linkers: In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), traditional PEG linkers often incur a high entropic penalty upon target binding due to their extreme flexibility. Incorporating the rigid (3,3-dimethyl-1,4-dioxan-2-yl)methanol motif restricts the linker's degrees of freedom, locking the vector and potentially increasing the overall binding affinity of the conjugate.
References
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PubChem - National Institutes of Health. "(3,3-Dimethyl-1,4-dioxan-2-yl)methanol Compound Summary". PubChem. URL:[Link]
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Melnykov, K. P., et al. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery". ChemRxiv. URL:[Link]
